molecular formula C18H22N4O4 B14938103 1-[2-(2-methoxyphenoxy)ethyl]-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide

1-[2-(2-methoxyphenoxy)ethyl]-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14938103
M. Wt: 358.4 g/mol
InChI Key: WYUBAQVXDYNEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-methoxyphenoxy)ethyl]-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a pyrazole moiety, and a methoxyphenoxy group, making it a unique and versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-methoxyphenoxy)ethyl]-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the pyrazole moiety: This step involves the reaction of the pyrrolidine intermediate with a pyrazole derivative under appropriate conditions.

    Attachment of the methoxyphenoxy group: This can be done through an etherification reaction using a suitable phenol derivative and an alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-methoxyphenoxy)ethyl]-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(2-methoxyphenoxy)ethyl]-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(2-methoxyphenoxy)ethyl]-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-methoxyphenoxy)ethyl]-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]-N-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H22N4O4/c1-21-12-14(10-19-21)20-18(24)13-9-17(23)22(11-13)7-8-26-16-6-4-3-5-15(16)25-2/h3-6,10,12-13H,7-9,11H2,1-2H3,(H,20,24)

InChI Key

WYUBAQVXDYNEFF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2CC(=O)N(C2)CCOC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.